molecular formula C17H13ClFNO2S B2750674 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide CAS No. 2034602-17-8

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide

Cat. No.: B2750674
CAS No.: 2034602-17-8
M. Wt: 349.8
InChI Key: KBWJVOCPCBCCKG-UHFFFAOYSA-N
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Description

The compound contains a benzo[b]thiophene moiety, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The benzo[b]thiophene moiety is a fused ring system that is part of many pharmaceutical compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzo[b]thiophene derivatives can be synthesized using various methods, including coupling reactions and electrophilic cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[b]thiophene moiety likely contributes to the compound’s conjugated system, which can have implications for its electronic properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzo[b]thiophenes can undergo a variety of reactions, including aryne reactions with alkynyl sulfides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be influenced by factors such as the presence of functional groups and the overall shape and size of the molecule .

Scientific Research Applications

Structural Chemistry

  • Molecular Structure and Supramolecular Aggregation: The study of closely related benzamides, including derivatives with different substituents, highlights the significance of molecular conformations and supramolecular aggregation in the development of new compounds. These findings can guide the synthesis of structurally related benzamides for various applications (B. K. Sagar et al., 2018).

Pharmacological Evaluation

  • Anticonvulsant Agents: Novel 4-thiazolidinone derivatives have been synthesized and evaluated as anticonvulsant agents, indicating the potential for benzamide derivatives in developing new treatments for epilepsy (M. Faizi et al., 2017).

Antimicrobial Activity

  • Antimicrobial Analogs: Research into fluorobenzamides containing thiazole and thiazolidine structures has shown promising antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in combating microbial infections (N. Desai et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibition of Carbon Steel: Methoxy-substituted phenylthienyl benzamidines have demonstrated effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium, which can have applications in industrial maintenance and protection (A. Fouda et al., 2020).

Anti-inflammatory Activity

  • Novel Compounds with Anti-inflammatory Activity: The synthesis of novel compounds with specific substitutions has shown significant anti-inflammatory activity, pointing to potential applications in the treatment of inflammatory conditions (K. Sunder & Jayapal Maleraju, 2013).

Synthesis of Novel Therapeutic Compounds

  • Histone Deacetylase Inhibitors: The design, synthesis, and evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors highlight the therapeutic potential of benzamide derivatives in cancer treatment (J. Jiao et al., 2009).

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO2S/c18-12-5-3-6-13(19)16(12)17(22)20-8-14(21)11-9-23-15-7-2-1-4-10(11)15/h1-7,9,14,21H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWJVOCPCBCCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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